molecular formula C15H17N5 B2373534 1-(3,5-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 955306-51-1

1-(3,5-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2373534
CAS No.: 955306-51-1
M. Wt: 267.336
InChI Key: HREKRLJQNYVGQH-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolopyrimidine derivative characterized by a 3,5-dimethylphenyl substituent at position 1 and an N,N-dimethylamine group at position 3. Its molecular formula is C15H17N5, with a molecular weight of 267.34 g/mol (calculated).

The compound’s structural features align with pyrazolopyrimidine-based molecules explored for diverse applications, including kinase inhibition and antiviral activity .

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-N,N-dimethylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5/c1-10-5-11(2)7-12(6-10)20-15-13(8-18-20)14(19(3)4)16-9-17-15/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREKRLJQNYVGQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C=N2)C(=NC=N3)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone, which then undergoes cyclization with formamide to yield the desired pyrazolo[3,4-d]pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazolo[3,4-d]pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

Kinase Inhibition

One of the primary applications of 1-(3,5-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is its role as a kinase inhibitor. It has shown selectivity for p38 mitogen-activated protein kinase (MAPK), which is involved in inflammatory responses and cell differentiation. This selectivity suggests potential therapeutic applications in treating inflammatory diseases and certain types of cancer .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions that allow for modifications to enhance biological activity. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are employed to study binding affinities with specific kinases . The ability to modify the structure can lead to variations in pharmacokinetics and therapeutic efficacy.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals the uniqueness of 1-(3,5-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine:

Compound NameStructural FeaturesBiological Activity
N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineDipropyl instead of dimethyl groupsPotentially different pharmacokinetics
N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineLacks 3,5-dimethylphenyl groupLess selective for p38 MAPK
1-(4-methylbenzyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amineDifferent aromatic substituentVarying biological activity

This table highlights how the specific substituents on the pyrazolo[3,4-d]pyrimidine scaffold influence both solubility and binding characteristics.

Cancer Treatment

In vitro studies have shown that compounds related to 1-(3,5-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can inhibit tumor growth in various cancer models. For instance, a related phenylpyrazolo[3,4-d]pyrimidine demonstrated potent inhibition against dual targets in cancer cells . Molecular docking studies further elucidate the binding modes of these compounds to their targets.

Inflammatory Diseases

Given its selectivity for p38 MAPK, this compound may be valuable in developing treatments for diseases characterized by chronic inflammation. Research indicates that inhibiting this pathway can mitigate disease symptoms .

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves inhibition of specific enzymes, such as CDKs and protein kinases. These enzymes play crucial roles in cell cycle regulation and signal transduction pathways. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Data Reference
1-(3,5-Dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1: 3,5-dimethylphenyl; 4: N,N-dimethyl C15H17N5 267.34 N/A (hypothetical based on analogs)
3,6-Dimethyl-N-(naphthalen-2-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1: Phenyl; 4: N-naphthyl C23H19N5 365.43 Mp: 208°C; IR: 3415 cm⁻¹ (NH)
1-(2,4-Dimethylphenyl)-N-(diphenylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1: 2,4-dimethylphenyl; 4: N-diphenylmethyl C26H23N5 405.51 Monoisotopic mass: 405.195346
N-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1: Methyl; 4: N-benzyl C13H13N5 239.28 Mutagenic (Ames test) but non-carcinogenic
1-(3,5-Dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one 1: 3,5-dimethylphenyl; 4: Oxo C13H12N4O 240.27 CAS: 852840-43-8

Key Observations:

Substituent Effects on Physicochemical Properties: The N,N-dimethylamine group in the target compound likely enhances solubility compared to bulkier substituents like N-diphenylmethyl or N-naphthyl .

Synthetic Yields :

  • Analogous compounds, such as N-arylpyrazolopyrimidines, are synthesized in moderate yields (e.g., 48% for 3,6-dimethyl-N-(naphthalen-2-yl)-1-phenyl derivatives ). Iodinated derivatives (e.g., 3-iodo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) show lower yields (~48%) due to harsh iodination conditions .

Spectroscopic Trends :

  • IR Spectroscopy : NH stretches (e.g., 3415 cm⁻¹ in ) are absent in the target compound due to N,N-dimethyl substitution.
  • 1H NMR : Methyl groups on the phenyl ring (δ ~2.2–2.6 ppm) and aromatic protons (δ ~7.2–8.2 ppm) are consistent across analogs .

Antiviral Potential:

Pyrazolopyrimidine derivatives, such as N-benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine, exhibit mutagenicity (Ames test) but non-carcinogenicity in mice, suggesting a medium-risk profile for therapeutic use . The target compound’s N,N-dimethyl group may mitigate toxicity compared to benzyl-substituted analogs.

Kinase Inhibition:

Compounds like 2-(1-(4-(dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (Example 28 in ) demonstrate the role of dimethylamino groups in enhancing binding affinity to kinase targets. This supports the hypothesis that the target compound’s dimethylamine moiety could confer similar bioactivity.

Anti-Inflammatory Activity:

N-Arylpyrazolopyrimidines (e.g., N-(4-aryloxy/Alkoxy)-2-methyl-phenyl derivatives ) show anti-inflammatory and antipyretic activities, with IR spectra indicating NH and C=O functional groups critical for activity . The absence of these groups in the target compound suggests divergent pharmacological profiles.

Biological Activity

1-(3,5-Dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine family. It has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition.

Chemical Structure and Properties

The compound has a molecular formula of C15H17N5 and a molecular weight of approximately 284.36 g/mol. Its unique structure includes a dimethylamino group and a 3,5-dimethylphenyl substituent, which contribute to its biological activity and chemical reactivity. The presence of the 3,5-dimethylphenyl group is particularly significant as it may influence both solubility and binding characteristics to biological targets .

The primary mechanism of action for 1-(3,5-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of specific enzymes such as cyclin-dependent kinases (CDKs) and various protein kinases. These enzymes are crucial in regulating cell cycle progression and signal transduction pathways. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. Notably, it has shown selectivity for p38 mitogen-activated protein kinase (MAPK), which is involved in inflammatory responses and cell differentiation. This selectivity suggests potential therapeutic applications in treating diseases associated with inflammation and cancer .

Case Study: Inhibition of Cancer Cell Growth
In vitro studies have demonstrated that 1-(3,5-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine effectively inhibits the growth of cancer cells such as MIA PaCa-2 (pancreatic cancer) by reducing mTORC1 activity and enhancing autophagy .

Selectivity and Potency

The compound has been evaluated against various targets:

  • IC50 Values : The inhibitory concentration values for related compounds range from 0.3 to 24 µM against targets like EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor) .
  • Selectivity Indices : Some derivatives exhibit significant selectivity indices over other kinases, indicating their potential as targeted therapies .

Comparative Analysis with Related Compounds

The following table summarizes key differences between 1-(3,5-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and related compounds:

Compound NameStructureKey Differences
N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineStructureContains dipropyl instead of dimethyl groups; may exhibit different pharmacokinetics.
N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineStructureLacks the 3,5-dimethylphenyl group; potentially less selective for p38 MAPK.
1-(4-methylbenzyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amineStructureFeatures a different aromatic substituent; may impact biological activity.

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